3-(Bromomethyl)-4-methoxyphenyl acetate
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Overview
Description
3-(Bromomethyl)-4-methoxyphenyl acetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromomethyl group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methoxyphenyl acetate typically involves the bromination of 4-methoxyphenyl acetate followed by the introduction of a bromomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methoxyphenyl acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
3-(Bromomethyl)-4-methoxyphenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methoxyphenyl acetate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)phenyl acetate: Lacks the methoxy group at the 4-position, making it less reactive in certain oxidation reactions.
4-Methoxyphenyl acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-4-methoxyphenyl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
3-(Bromomethyl)-4-methoxyphenyl acetate is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity towards nucleophilic substitution and oxidation reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
[3-(bromomethyl)-4-methoxyphenyl] acetate |
InChI |
InChI=1S/C10H11BrO3/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-5H,6H2,1-2H3 |
InChI Key |
DXGAXAWWPGJYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)CBr |
Origin of Product |
United States |
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